molecular formula C18H23N3O2 B2818617 (E)-2-cyano-N-cyclohexyl-3-((2-ethoxyphenyl)amino)acrylamide CAS No. 881560-61-8

(E)-2-cyano-N-cyclohexyl-3-((2-ethoxyphenyl)amino)acrylamide

Cat. No. B2818617
CAS RN: 881560-61-8
M. Wt: 313.401
InChI Key: PYAXWBAEXKXZMB-UHFFFAOYSA-N
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Description

This compound is an organic molecule with potential applications in scientific research. It contains functional groups such as cyano, ethoxyphenyl, and cyclohexyl, which could influence its reactivity and properties .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving aminoazoles . The nature of aza groups in aminoazoles can affect the regioselectivity of β-amination during the formation of isomeric systems .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by its functional groups. For instance, similar compounds have been found to adopt an E configuration about the azomethine C–N double bond .


Chemical Reactions Analysis

The compound’s reactivity could be influenced by its functional groups. For example, similar compounds have been studied for their oxidation reactions with bromine . The effects of ethoxyphenyl substituent and azole ring on the reaction kinetics were demonstrated .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its molecular structure and functional groups. Unfortunately, specific details were not found in the available resources .

properties

IUPAC Name

(E)-2-cyano-N-cyclohexyl-3-(2-ethoxyanilino)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-2-23-17-11-7-6-10-16(17)20-13-14(12-19)18(22)21-15-8-4-3-5-9-15/h6-7,10-11,13,15,20H,2-5,8-9H2,1H3,(H,21,22)/b14-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYAXWBAEXKXZMB-BUHFOSPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC=C(C#N)C(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1N/C=C(\C#N)/C(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-cyano-N-cyclohexyl-3-((2-ethoxyphenyl)amino)acrylamide

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